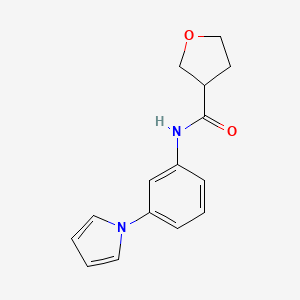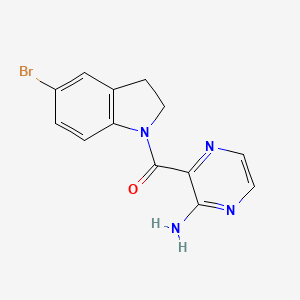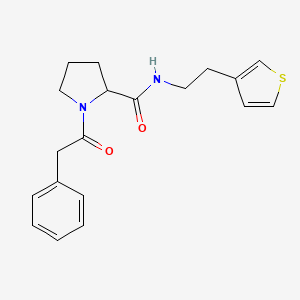![molecular formula C20H21FN2O2 B7531773 N-[(3-fluorophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531773.png)
N-[(3-fluorophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-fluorophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, also known as N-(3-fluorophenyl)-2-phenylacetyl-pyrrolidine-2-carboxamide (Fluorophenyl) is a chemical compound that has been extensively studied for its potential use in medicinal applications. This compound is a member of the pyrrolidine class of compounds and has been shown to have a range of pharmacological effects that make it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of N-[(3-fluorophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide[(3-fluorophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is thought to involve its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, Fluorophenyl increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and potential therapeutic effects.
Biochemical and Physiological Effects
In addition to its effects on dopamine signaling, N-[(3-fluorophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide[(3-fluorophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has also been shown to have a range of other biochemical and physiological effects. These include its ability to modulate the release of other neurotransmitters such as norepinephrine and serotonin, as well as its potential to act as an analgesic and anti-inflammatory agent.
实验室实验的优点和局限性
One of the main advantages of using N-[(3-fluorophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide[(3-fluorophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide in lab experiments is its well-characterized pharmacological profile. This compound has been extensively studied and its effects on dopamine signaling and other neurotransmitter systems are well understood. However, one limitation of using Fluorophenyl in lab experiments is its relatively low potency compared to other dopamine transporter inhibitors, which may limit its usefulness in certain applications.
未来方向
There are a number of potential future directions for research on N-[(3-fluorophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide[(3-fluorophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide. One area of interest is the development of more potent analogs of this compound that may have greater therapeutic potential. Another area of research is the investigation of the compound's effects on other neurotransmitter systems, such as the glutamatergic system, which may have implications for the treatment of a range of neurological and psychiatric disorders. Finally, there is also potential for the use of Fluorophenyl in combination with other drugs to achieve synergistic effects and improve therapeutic outcomes.
合成方法
The synthesis of N-[(3-fluorophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide[(3-fluorophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide involves the reaction of 3-fluorobenzylamine with 2-phenylacetylpyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and requires careful control of temperature and reaction conditions to achieve high yields.
科学研究应用
N-[(3-fluorophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide[(3-fluorophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been the subject of extensive scientific research due to its potential use in the development of new drugs. One area of research has focused on the compound's ability to act as an inhibitor of the dopamine transporter, which is a key target for the development of drugs to treat addiction and other psychiatric disorders.
属性
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c21-17-9-4-8-16(12-17)14-22-20(25)18-10-5-11-23(18)19(24)13-15-6-2-1-3-7-15/h1-4,6-9,12,18H,5,10-11,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJNVZHXSZNGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-2-propoxyacetamide](/img/structure/B7531691.png)
![4-Methoxy-2-[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]pyrimidine](/img/structure/B7531719.png)
![4-[2-[2,3-dihydro-1H-inden-2-yl(methyl)amino]acetyl]-3,3-dimethyl-1H-quinoxalin-2-one](/img/structure/B7531723.png)
![N-[2-(furan-2-carbonylamino)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531730.png)
![[3-(5-Bromo-2,3-dihydroindol-1-yl)-3-oxopropyl]urea](/img/structure/B7531734.png)
![(4-Chlorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7531740.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenoxyacetamide](/img/structure/B7531741.png)

![N-[(2,4-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531753.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B7531760.png)

![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide](/img/structure/B7531777.png)

![1-Methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-prop-2-ynylurea](/img/structure/B7531795.png)